molecular formula C7H10O2 B8746209 hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 5745-61-9

hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No. B8746209
Key on ui cas rn: 5745-61-9
M. Wt: 126.15 g/mol
InChI Key: DICZUTMNXOMHQD-UHFFFAOYSA-N
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Patent
US05212324

Procedure details

The compound (51) (12.6 g) was reduced with sodium borohydride (1.25 g) in methanol (400 ml) at 0° C. to give the titled compound (52). Yield: 12.1 g (95.5%).
Name
compound ( 51 )
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(CCCC)C(=O)CC[C@H:6]1[C@H:13](OC2CCCCO2)[CH2:12][C@H:11]2[C@@H:7]1[CH2:8][C:9](=[O:21])[O:10]2.[BH4-].[Na+]>CO>[CH:11]12[CH2:12][CH2:13][CH2:6][CH:7]1[CH2:8][C:9](=[O:21])[O:10]2 |f:1.2|

Inputs

Step One
Name
compound ( 51 )
Quantity
12.6 g
Type
reactant
Smiles
FC(C(CC[C@@H]1[C@H]2CC(O[C@H]2C[C@H]1OC1OCCCC1)=O)=O)(CCCC)F
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12OC(CC2CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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